molecular formula C8H13NO2 B1374009 1-(Furan-2-yl)-3-methoxypropan-1-amine CAS No. 1250282-44-0

1-(Furan-2-yl)-3-methoxypropan-1-amine

Cat. No.: B1374009
CAS No.: 1250282-44-0
M. Wt: 155.19 g/mol
InChI Key: GPWJBLPYJJGYTD-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 3-methoxypropan-1-amine group. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-methoxypropan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the 3-Methoxypropan-1-Amine Group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 3-methoxypropan-1-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-3-methoxypropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A derivative of furan with a carboxylic acid group.

    2-Furylmethanol: A furan derivative with a hydroxymethyl group.

    Furfurylamine: A furan derivative with an amine group.

Uniqueness

1-(Furan-2-yl)-3-methoxypropan-1-amine is unique due to the presence of both a furan ring and a 3-methoxypropan-1-amine group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other furan derivatives.

Properties

IUPAC Name

1-(furan-2-yl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJBLPYJJGYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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